5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde
Overview
Description
5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde, also known as MTTCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTTCA is a heterocyclic compound that consists of a thiophene ring, a triazole ring, and an aldehyde group. The compound is synthesized using a specific method and has been found to have diverse biochemical and physiological effects, which have been explored in various scientific studies.
Mechanism of Action
The mechanism of action of 5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde is not fully understood, but studies have suggested that the compound works by inhibiting specific enzymes or proteins in cells. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound may be able to prevent cancer cells from replicating and dividing.
Biochemical and Physiological Effects
This compound has been found to have diverse biochemical and physiological effects, which have been explored in various scientific studies. For example, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which could make it a useful anticancer agent. Additionally, this compound has been found to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, which makes it readily available for research purposes. Additionally, this compound has been found to have low toxicity, which means that it can be used in cell culture experiments without causing significant harm to the cells. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde. One potential area of research is the development of new anticancer drugs based on the compound. Additionally, further studies could be conducted to investigate the compound's antimicrobial properties and its potential use in the development of new antibiotics. Finally, more research could be conducted to investigate the compound's mechanism of action and its effects on specific enzymes and proteins in cells.
Scientific Research Applications
5-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde has been found to have various scientific research applications, including its potential use in the development of new drugs. The compound has been shown to have anticancer properties, and studies have suggested that it could be used to develop new cancer treatments. Additionally, this compound has been found to have antimicrobial properties, which could be useful in the development of new antibiotics.
Properties
IUPAC Name |
5-methyl-4-(1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-7-8(2-9(4-13)14-7)3-12-6-10-5-11-12/h2,4-6H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROSWDHOLSDPBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)CN2C=NC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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